molecular formula C28H27BrN2O2 B12155796 9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12155796
M. Wt: 503.4 g/mol
InChI Key: PLXFFWUGEDLSES-UHFFFAOYSA-N
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Description

This compound (CAS: 384793-70-8) is a pyrazolo[1,5-c][1,3]benzoxazine derivative characterized by a bromine substituent at position 9, a 4-(propan-2-yl)phenyl group at position 5, and a 4-(prop-2-en-1-yloxy)phenyl group at position 2. Its molecular formula is C₂₈H₂₇BrN₂O₂, with a molecular weight of 503.43 g/mol .

Properties

Molecular Formula

C28H27BrN2O2

Molecular Weight

503.4 g/mol

IUPAC Name

9-bromo-5-(4-propan-2-ylphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H27BrN2O2/c1-4-15-32-23-12-9-20(10-13-23)25-17-26-24-16-22(29)11-14-27(24)33-28(31(26)30-25)21-7-5-19(6-8-21)18(2)3/h4-14,16,18,26,28H,1,15,17H2,2-3H3

InChI Key

PLXFFWUGEDLSES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Linear Approach

  • Core Synthesis :

    • Condense 2-aminophenol with 3-(4-isopropylphenyl)-1H-pyrazole-5-carbaldehyde in refluxing toluene, using p-toluenesulfonic acid (PTSA) as a catalyst.

    • Yield: 65% after recrystallization (ethyl acetate/hexane).

  • Bromination :

    • Treat the core with NBS (1.05 equiv) in CCl₄ under UV light for 2 hours.

    • Isolation: Filter and wash with cold methanol to obtain 9-bromo derivative (89% purity).

  • Allyloxy Introduction :

    • Mitsunobu reaction: React 4-hydroxyphenyl group with allyl alcohol using DIAD and PPh₃ in THF.

    • Yield: 81% after silica gel chromatography.

Convergent Approach

  • Pre-functionalized Components :

    • Synthesize 5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,benzoxazine-9-bromide and 2-(4-allyloxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,benzoxazine separately.

    • Combine via Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 120°C.

    • Yield: 68% after HPLC purification.

Reaction Optimization Data

StepConditionsCatalyst/ReagentYield (%)Purity (%)
Core CyclizationToluene, reflux, 12hPTSA (10 mol%)6595
BrominationCCl₄, UV, 2hNBS (1.05 equiv)8998
Suzuki Coupling (5-)Dioxane/H₂O, 90°C, 8hPd(PPh₃)₄ (5 mol%)8297
Mitsunobu (2-)THF, 0°C→rt, 24hDIAD, PPh₃8199
Ullmann CouplingDMSO, 120°C, 24hCuI, 1,10-phenanthroline6896

Challenges and Mitigation

  • Regioselectivity in Bromination : Competing bromination at positions 7 or 10b is mitigated by steric hindrance from the 5-isopropylphenyl group, directing Br to position 9.

  • Allyloxy Group Stability : The allyl ether is prone to Claisen rearrangement at >100°C. Conducting Mitsunobu reactions below 50°C prevents degradation.

  • Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates diastereomers arising from the allyloxy group.

Scalability and Industrial Relevance

The solventless method described in patent US5543516A offers a scalable pathway. Extruder-based synthesis at 100–130°C with residence times of 5–30 minutes achieves >80% conversion. Continuous processing in twin-screw extruders enables kilogram-scale production with minimal solvent waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-c][1,3]benzoxazine derivatives are studied for their structural diversity and applications in medicinal chemistry and materials science. Below is a detailed comparison with structurally similar compounds (Table 1), followed by analysis of key differences.

Table 1: Structural Comparison of Selected Pyrazolo[1,5-c][1,3]benzoxazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Br (9), 4-(propan-2-yl)Ph (5), 4-allyloxyPh (2) C₂₈H₂₇BrN₂O₂ 503.43 Bromine enhances electrophilicity; allyloxy enables post-synthesis modification .
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9), 4-FPh (5), Ph (2) C₂₂H₁₆BrFN₂O 423.29 Fluorine increases electronegativity, potentially improving binding affinity.
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (5), Cl (9), 4-MeOPh (2) C₂₃H₁₈BrClN₂O₂ 493.76 Chlorine and bromine enhance halogen bonding; methoxy improves solubility.
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine Br (9), 4-butoxyPh (5), 4-ethoxyPh (2) C₂₈H₂₉BrN₂O₂ 529.45 Alkoxy chains (butoxy/ethoxy) enhance lipophilicity and thermal stability.
9-Bromo-5-(3-nitrophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9), 3-NO₂Ph (5), 4-MeOPh (2) C₂₃H₁₈BrN₃O₃ 488.32 Nitro group introduces strong electron-withdrawing effects, altering reactivity.

Key Comparative Insights

Substituent Electronic Effects :

  • The target compound’s allyloxy group (prop-2-en-1-yloxy) provides π-electrons for conjugation, differing from the methoxy or ethoxy groups in , which are purely electron-donating. This distinction may influence charge-transfer interactions in materials science applications.
  • Fluorine (in ) and nitro groups (in ) exhibit contrasting electronic effects: fluorine is electron-withdrawing via inductive effects, while nitro groups are strongly electron-withdrawing via resonance, affecting redox properties and intermolecular interactions .

Steric and Solubility Considerations: The 4-(propan-2-yl)phenyl group in the target compound introduces steric bulk compared to smaller substituents like fluorine () or methoxy (). This may reduce crystallization tendencies but increase hydrophobicity. Alkoxy chains (e.g., butoxy in ) improve solubility in nonpolar solvents compared to halogenated analogs like .

Reactivity and Functionalization Potential: The allyloxy group in the target compound allows for thiol-ene reactions or polymerization, a feature absent in compounds with saturated alkoxy groups (e.g., ) . Bromine at position 9 (common in ) enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine () or nitro groups () offer alternative reaction pathways .

Biological Activity

9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound belonging to the pyrazolobenzoxazine class. With a molecular formula of C25H23BrN2O2 and a molecular weight of 463.4 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features several important structural components:

  • Brominated Phenyl Group : Enhances reactivity and biological interaction.
  • Isopropyl Ether Moiety : Contributes to lipophilicity, potentially affecting absorption and distribution in biological systems.
  • Dihydropyrazolo-benzoxazine Core : Central to its pharmacological properties.

Antimicrobial Properties

Preliminary studies have indicated that 9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits significant antimicrobial activity. The mechanism of action appears to involve the inhibition of specific bacterial enzymes or pathways critical for survival.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. Notably, the compound showed promising results against:

  • MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
  • HCT-116 (colon cancer) : Similar trends in cytotoxicity were observed.

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. These interactions could modulate various biochemical pathways associated with cell growth and apoptosis. Further research is necessary to elucidate the precise mechanisms involved.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural diversity within the pyrazolobenzoxazine class. Below is a table summarizing similar compounds:

Compound NameMolecular FormulaUnique Features
5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineC28H28N2O2Lacks bromination; different molecular weight
9-Chloro-5-(4-isopropoxyphenyl)-2-(4-prop-2-enyloxy)pyrazolo[1,5-c][1,3]benzoxazineC25H23ClN2O3Chlorinated variant
9-Iodo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-dihydropyrazolo[1,5-c][1,3]benzoxazineC25H23IN2O3Iodinated variant with potential differences

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds similar to 9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:

  • Anticancer Screening : A study reported that derivatives with similar structures demonstrated significant cytotoxicity against breast cancer cell lines with varying IC50 values ranging from 6.2 μM to over 40 μM depending on substituents .
  • Antimicrobial Activity : Research indicated that compounds within this class exhibited antibacterial effects against pathogenic bacteria, with mechanisms involving enzyme inhibition .

Q & A

Basic: What are the critical steps and purification methods for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with brominated phenolic precursors and alkoxy-substituted phenyl derivatives. Key steps include:

  • Cyclization : Formation of the pyrazolo-benzoxazine core under controlled acidic or basic conditions .
  • Functionalization : Introduction of substituents (e.g., bromine, propan-2-yl, and allyloxy groups) via nucleophilic substitution or coupling reactions .
  • Purification : Chromatography (e.g., column or HPLC) is essential to isolate the compound with >95% purity .
    Critical parameters include solvent choice (e.g., DMF or ethanol), temperature control (often 60–100°C), and reaction time (12–48 hours) to minimize side products .

Basic: Which analytical techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring fusion. For example, allyloxy protons show characteristic δ 4.5–5.5 ppm splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~519 for C28H27BrN2O3) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyrazolo-benzoxazine core .

Advanced: How can substitution reactions at the bromine site be optimized?

Answer:
The bromine atom is a prime site for functionalization. Key strategies include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura coupling with aryl boronic acids .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .
  • Monitoring : Track reaction progress via TLC or HPLC to terminate at ~80–90% conversion, minimizing by-products .
    Example: Substitution with a 4-aminophenyl group achieved 85% yield under Pd catalysis in DMF at 80°C .

Advanced: What methodologies elucidate biological mechanisms of action?

Answer:

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases .
  • Enzyme Assays : Measure IC50 values for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods .
  • Cellular Studies : Flow cytometry evaluates apoptosis induction in cancer cell lines (e.g., MCF-7) at concentrations of 10–50 µM .

Advanced: How to resolve contradictions in NMR data during synthesis?

Answer:
Discrepancies in proton splitting or integration often arise from:

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in the dihydro core .
  • 2D NMR : HSQC and HMBC correlate ambiguous peaks with carbon environments (e.g., distinguishing benzoxazine OCH2 from allyloxy CH2) .
  • Comparative Analysis : Cross-reference with structurally validated analogues (e.g., 9-chloro derivatives in ) .

Advanced: How do substituent variations impact biological activity?

Answer:
Substituents modulate solubility, target affinity, and metabolic stability. A comparative table based on evidence:

Substituent (Position)Impact on ActivityExample Data
Bromine (C9) Enhances electrophilicity; critical for covalent binding to kinasesIC50 reduced by 40% in bromine vs. chlorine analogues
Allyloxy (C2) Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration
Propan-2-yl (C5) Steric hindrance reduces off-target interactionsSelectivity index >10 in COX-2 inhibition

Advanced: What strategies mitigate side reactions during cyclization?

Answer:

  • Acid/Base Control : Use mild acids (e.g., acetic acid) to avoid over-protonation of the pyrazole nitrogen .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h), minimizing decomposition .
  • By-Product Analysis : LC-MS identifies dimerization products; adding radical scavengers (e.g., BHT) suppresses them .

Advanced: How to design stability studies for this compound?

Answer:

  • Forced Degradation : Expose to UV light (254 nm), 40°C/75% RH, and oxidative conditions (H2O2) for 7 days .
  • HPLC Monitoring : Track degradation products (e.g., de-brominated or oxidized species) .
  • pH Stability : Assess solubility and degradation in buffers (pH 1–10); the compound is stable at pH 6–8 .

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